REACTION_CXSMILES
|
[Na+].[C:2]([NH:5][C:6]1[CH:15]=[C:14]2[C:9]([CH:10]=[CH:11][C:12]([S:16]([O-:19])(=O)=[O:17])=[CH:13]2)=[CH:8][CH:7]=1)(=[O:4])[CH3:3].P(Cl)(Cl)([Cl:22])=O>CC(N(C)C)=O>[Cl:22][S:16]([C:12]1[CH:13]=[C:14]2[C:9]([CH:8]=[CH:7][C:6]([NH:5][C:2](=[O:4])[CH3:3])=[CH:15]2)=[CH:10][CH:11]=1)(=[O:19])=[O:17] |f:0.1|
|
Name
|
compound 130
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
[Na+].C(C)(=O)NC1=CC=C2C=CC(=CC2=C1)S(=O)(=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
ice
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at ambient temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solid precipitate was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
CUSTOM
|
Details
|
After drying in vacuo
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
ClS(=O)(=O)C1=CC=C2C=CC(=CC2=C1)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |